molecular formula C7H8N2O2S B8119973 Methyl 5-(methylthio)pyrimidine-2-carboxylate

Methyl 5-(methylthio)pyrimidine-2-carboxylate

Cat. No.: B8119973
M. Wt: 184.22 g/mol
InChI Key: ZYZHQQBJRTZPAM-UHFFFAOYSA-N
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Description

Methyl 5-(methylthio)pyrimidine-2-carboxylate is a heterocyclic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(methylthio)pyrimidine-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-chloro-2-methylthiopyrimidine with methyl chloroformate in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(methylthio)pyrimidine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Cyanide ions, sodium hydride, tetrahydrofuran (THF).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Methyl 5-(methylthio)pyrimidine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-(methylthio)pyrimidine-2-carboxylate involves its interaction with specific molecular targets. For example, its anti-inflammatory effects are attributed to the inhibition of certain inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . The compound may also interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-methylthiopyrimidine
  • Methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate
  • Triazole-pyrimidine hybrids

Uniqueness

Methyl 5-(methylthio)pyrimidine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development .

Properties

IUPAC Name

methyl 5-methylsulfanylpyrimidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2S/c1-11-7(10)6-8-3-5(12-2)4-9-6/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYZHQQBJRTZPAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(C=N1)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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